

Application Notes and Protocols for Analyzing G2P Rotavirus Recombination Events

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Compound of Interest

Compound Name: GZ22-4

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Group A rotaviruses (RVA) are a leading cause of severe gastroenteritis in young children worldwide. The segmented nature of their double-stranded RNA (dsRNA) genome allows for genetic reassortment, and to a lesser extent, homologous recombination, leading to the emergence of novel and diverse strains. The G2P[1] genotype is a common human rotavirus strain that has been observed to increase in prevalence in several countries following the introduction of rotavirus vaccines. Understanding the recombination events within G2P[1] strains is crucial for monitoring viral evolution, assessing vaccine effectiveness, and developing new antiviral strategies.

These application notes provide a comprehensive overview of the methods used to analyze G2P rotavirus recombination events, from sample collection and sequencing to computational analysis and data interpretation.

I. Experimental Protocols

Viral RNA Extraction from Fecal Samples

This protocol describes the extraction of rotavirus dsRNA from fecal suspensions, a common starting material for genomic analysis.

Materials:

- Fecal specimen (~100 mg)
- Phosphate-buffered saline (PBS), 0.01 M, pH 7.4
- TRI-Reagent® LS (or similar phenol-based reagent)
- QIAamp Viral RNA Mini Kit (Qiagen) or equivalent
- Microcentrifuge tubes
- Vortex mixer
- Microcentrifuge

Protocol:

- Prepare a 10% fecal suspension by adding ~100 mg of the fecal specimen to 1 mL of PBS in a microcentrifuge tube.
- Vortex the suspension vigorously for 1 minute to homogenize.
- Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet solid debris.
- Transfer the supernatant to a new microcentrifuge tube.
- Option A (TRI-Reagent® LS):
 - Add 900 µL of TRI-Reagent® LS to 300 µL of the fecal suspension supernatant.[\[2\]](#)
 - Vortex for 10 seconds and incubate at room temperature for 10 minutes.[\[2\]](#)
 - Proceed with RNA extraction according to the manufacturer's protocol.
- Option B (QIAamp Viral RNA Mini Kit):
 - Proceed with viral RNA extraction from the fecal suspension supernatant using the QIAamp Viral RNA Mini Kit according to the manufacturer's instructions.[\[2\]](#)

Reverse Transcription PCR (RT-PCR) and Sanger Sequencing

This method is used to amplify and sequence specific gene segments of interest, such as the VP7 (G-type) and VP4 (P-type) genes, for initial genotyping.

Materials:

- Extracted viral dsRNA
- Reverse transcriptase
- Taq DNA polymerase
- Gene-specific forward and reverse primers (e.g., for VP7 and VP4)
- dNTPs
- Reaction buffer
- Thermal cycler
- Agarose gel electrophoresis system
- Gel extraction kit
- Sanger sequencing service

Protocol:

- Reverse Transcription (RT):
 - Set up the RT reaction by combining the extracted dsRNA, reverse transcriptase, a specific reverse primer, dNTPs, and reaction buffer.
 - Incubate according to the reverse transcriptase manufacturer's recommendations to synthesize cDNA.

- Polymerase Chain Reaction (PCR):
 - Set up the PCR reaction by adding the cDNA product, Taq DNA polymerase, forward and reverse primers, dNTPs, and PCR buffer.
 - Perform PCR using a thermal cycler with optimized cycling conditions (annealing temperature and extension time) for the specific primers.
- Gel Electrophoresis and Purification:
 - Run the PCR product on an agarose gel to verify the size of the amplicon.
 - Excise the DNA band of the correct size and purify the DNA using a gel extraction kit.
- Sanger Sequencing:
 - Send the purified PCR product for Sanger sequencing.
 - Analyze the resulting sequence data using appropriate software.

Whole Genome Sequencing (WGS) using Next-Generation Sequencing (NGS)

WGS provides a comprehensive view of the entire rotavirus genome, enabling the detection of recombination events across all 11 gene segments.

Materials:

- Extracted viral dsRNA
- cDNA synthesis kit
- NGS library preparation kit (e.g., Nextera® XT)
- NGS platform (e.g., Illumina MiSeq®)[2][3]
- Bioinformatics analysis pipeline

Protocol:

- cDNA Synthesis: Synthesize cDNA from the extracted dsRNA.
- Library Preparation:
 - Use a library preparation kit to fragment the cDNA, add sequencing adapters, and amplify the library.
- Sequencing:
 - Sequence the prepared library on an NGS platform according to the manufacturer's instructions.
- Data Analysis:
 - Perform quality control on the raw sequencing reads.
 - Assemble the genome sequences.
 - Proceed with the computational analysis for recombination events (see Section II).

II. Computational Analysis of Recombination

This section outlines the bioinformatics workflow for identifying and analyzing recombination events from whole-genome sequence data.

Sequence Acquisition and Preparation

- Sequence Retrieval: Download complete rotavirus A genome sequences from public databases like NCBI's Virus Variation Resource.[\[4\]](#)
- Data Curation: Remove laboratory-adapted strains and sequences with significant insertions or low quality. Curate metadata including host, country, collection date, and genotype.[\[4\]](#)
- Sequence Alignment: Align the sequences for each of the 11 gene segments separately using a multiple sequence alignment tool like MUSCLE.[\[1\]](#)[\[4\]](#)

Recombination Detection

The use of multiple recombination detection methods is recommended to minimize false positives.^[4] Software packages like RDP4 integrate several algorithms.

Protocol using RDP4:

- Load the aligned FASTA file for a specific gene segment into RDP4.
- Select multiple detection methods such as RDP, GENECONV, BootScan, MaxChi, Chimaera, SiScan, and 3Seq.^[4]
- Set a p-value cutoff (e.g., $< 1.0 \times 10^{-6}$) to identify significant recombination events.
- A putative recombination event is considered well-supported if it is detected by at least six different methods.^[4]

Phylogenetic Analysis

Phylogenetic analysis helps to visualize the evolutionary relationships between sequences and can provide evidence for recombination.

Protocol:

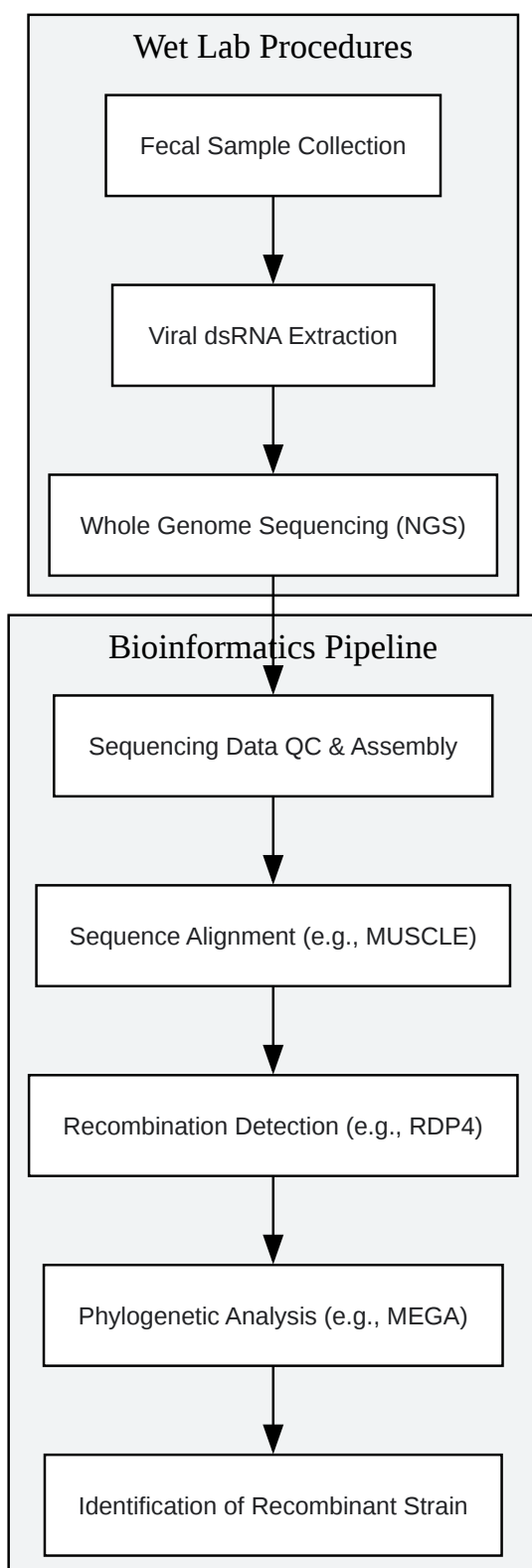
- For a putative recombinant, separate the sequence into the "major parent" and "minor parent" regions identified by the recombination detection software.
- Construct separate phylogenetic trees for the major and minor parent regions, as well as for the non-recombinant parental sequences, using software like MEGA or BEAST.^[4]
- Use a suitable evolutionary model (e.g., GTR + G + I) and assess branch support using bootstrap analysis (1000 replicates).^{[2][5]}
- A change in the phylogenetic clustering of the recombinant sequence between the trees for the different regions is strong evidence of a recombination event.

Data Presentation

Table 1: Bioinformatics Tools for G2P Rotavirus Recombination Analysis

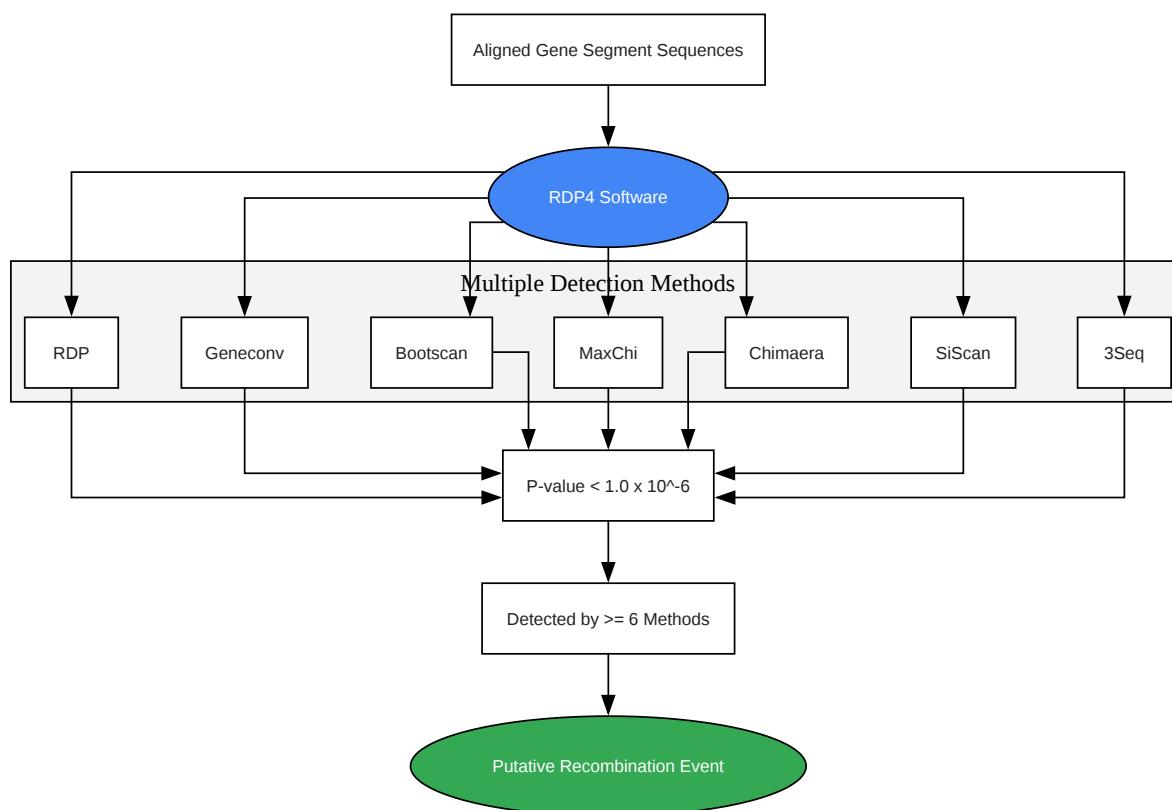
Tool/Software	Purpose	Key Features	Reference
NCBI Virus Variation	Sequence Acquisition	Public repository of viral genome sequences.	[4]
MUSCLE	Sequence Alignment	Fast and accurate multiple sequence alignment.	[2][4]
RDP4	Recombination Detection	Integrates multiple recombination detection methods (RDP, GENECONV, BootScan, MaxChi, Chimaera, SiScan, 3Seq).	[1][4]
SimPlot	Recombination Detection	Similarity plot and bootscanning analysis.	[6][7]
MEGA	Phylogenetic Analysis	Construction of phylogenetic trees (Maximum Likelihood, Neighbor-Joining), model selection.	[2][5]
BEAST	Phylogenetic Analysis	Bayesian inference of phylogeny and molecular dating.	[4]

Visualizations



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Caption: Workflow for G2P Rotavirus Recombination Analysis.



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Caption: Logic for Identifying Putative Recombination Events.

Conclusion

The analysis of G2P rotavirus recombination events requires a combination of molecular biology techniques and robust bioinformatics pipelines. Whole-genome sequencing provides the necessary resolution to detect both inter-genotypic and intra-genotypic recombination events, which may be missed by traditional genotyping methods. The protocols and tools

outlined in these application notes provide a framework for researchers to investigate the genetic diversity and evolution of G2P rotaviruses, ultimately contributing to improved surveillance and vaccine design.

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